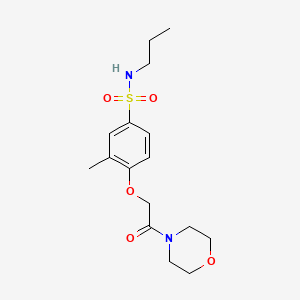
N-(1-adamantylmethyl)-2-(1,3-benzoxazol-2-ylthio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-adamantylmethyl)-2-(1,3-benzoxazol-2-ylthio)acetamide, also known as ABA, is a chemical compound that has gained significant attention in the scientific community. It is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a crucial role in the endocannabinoid system. The endocannabinoid system is a complex signaling system that regulates various physiological processes, such as pain, inflammation, and mood. The inhibition of FAAH by ABA leads to an increase in endocannabinoid levels, which can result in various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-(1-adamantylmethyl)-2-(1,3-benzoxazol-2-ylthio)acetamide involves the inhibition of FAAH, which is responsible for the degradation of endocannabinoids, such as anandamide and 2-arachidonoylglycerol (2-AG). The inhibition of FAAH leads to an increase in endocannabinoid levels, which can activate the cannabinoid receptors CB1 and CB2. The activation of these receptors can modulate various physiological processes, such as pain, inflammation, and mood. This compound has also been shown to have an allosteric effect on the cannabinoid receptor CB1, which can enhance its activation by endocannabinoids.
Biochemical and Physiological Effects:
The inhibition of FAAH by this compound leads to an increase in endocannabinoid levels, which can result in various biochemical and physiological effects. This compound has been shown to have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects in various animal models. This compound has also been investigated for its potential in the treatment of neurological disorders, such as epilepsy and multiple sclerosis. This compound has been shown to have a synergistic effect with other drugs, such as opioids, which can enhance their analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-adamantylmethyl)-2-(1,3-benzoxazol-2-ylthio)acetamide has several advantages for lab experiments. It is a potent and selective inhibitor of FAAH, which makes it a suitable compound for studying the endocannabinoid system. This compound has also been shown to have good pharmacokinetic properties, such as high oral bioavailability and a long half-life. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its long-term effects are not well understood. This compound can also interact with other enzymes and receptors, which can complicate its effects on the endocannabinoid system.
Orientations Futures
There are several future directions for the study of N-(1-adamantylmethyl)-2-(1,3-benzoxazol-2-ylthio)acetamide. One direction is to investigate its potential in the treatment of neurological disorders, such as epilepsy and multiple sclerosis. Another direction is to study its synergistic effects with other drugs, such as opioids, and its potential in reducing opioid dependence. The development of new analogs of this compound with improved pharmacokinetic properties and selectivity for FAAH is also an area of interest. The study of this compound can provide valuable insights into the endocannabinoid system and its potential therapeutic applications.
In conclusion, this compound, or this compound, is a potent inhibitor of the enzyme FAAH, which plays a crucial role in the endocannabinoid system. The inhibition of FAAH by this compound leads to an increase in endocannabinoid levels, which can result in various biochemical and physiological effects. This compound has been extensively studied for its potential therapeutic applications, such as analgesia, anti-inflammation, anxiolysis, and antidepressant effects. This compound has several advantages for lab experiments, such as its potency and selectivity for FAAH, but also has some limitations, such as its relatively new status and potential interactions with other enzymes and receptors. The study of this compound can provide valuable insights into the endocannabinoid system and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-(1-adamantylmethyl)-2-(1,3-benzoxazol-2-ylthio)acetamide involves the reaction between 2-(1,3-benzoxazol-2-ylthio)acetic acid and 1-adamantylmethylamine. The reaction is carried out in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-(dimethylamino)pyridine (DMAP). The reaction yields this compound as a white crystalline solid with a purity of over 98%. The synthesis method has been optimized to achieve high yields and purity, making this compound a suitable compound for scientific research.
Applications De Recherche Scientifique
N-(1-adamantylmethyl)-2-(1,3-benzoxazol-2-ylthio)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects in various animal models. This compound has also been investigated for its potential in the treatment of neurological disorders, such as epilepsy and multiple sclerosis. The inhibition of FAAH by this compound leads to an increase in endocannabinoid levels, which can modulate various physiological processes. This compound has also been shown to have a synergistic effect with other drugs, such as opioids, which can enhance their analgesic effects.
Propriétés
IUPAC Name |
N-(1-adamantylmethyl)-2-(1,3-benzoxazol-2-ylsulfanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2S/c23-18(11-25-19-22-16-3-1-2-4-17(16)24-19)21-12-20-8-13-5-14(9-20)7-15(6-13)10-20/h1-4,13-15H,5-12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJRQNMKEYCPLRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNC(=O)CSC4=NC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1,3-dimethyl-2,5-dioxoimidazolidin-4-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B5432970.png)


![N-cyclohexyl-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B5433000.png)

![4-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]-2-pyridinamine](/img/structure/B5433016.png)
![2-amino-3-(ethoxycarbonyl)-1-(4-nitrophenyl)-5H-pyrido[3,2-b]indol-1-ium trifluoroacetate](/img/structure/B5433021.png)
![4-{1-[3-(1H-imidazol-2-yl)benzoyl]-3-pyrrolidinyl}benzoic acid](/img/structure/B5433026.png)

![N'-[(3,4,5-trimethoxybenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5433038.png)
![N-(sec-butyl)-3-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5433058.png)

![N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5433068.png)
